4-Fluorothiophene-3-carboxylic acid
Overview
Description
4-Fluorothiophene-3-carboxylic acid is a fluorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid group at the 3-position of the thiophene ring. It has the molecular formula C5H3FO2S and a molecular weight of 146.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the direct fluorination of thiophene derivatives. For instance, thiophene-3-carboxylic acid can be fluorinated using fluorine gas (F2) in the presence of a Lewis acid catalyst to introduce the fluorine atom at the 4-position. Another method involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) to achieve selective fluorination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Nucleophilic Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used in the presence of catalysts or activating agents (e.g., dicyclohexylcarbodiimide) to facilitate the reaction.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated and nitrated derivatives of this compound.
Nucleophilic Substitution: Products include esters, amides, and thioesters derived from the carboxylic acid group.
Scientific Research Applications
4-Fluorothiophene-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-fluorothiophene-3-carboxylic acid and its derivatives depends on their specific applications. For instance:
Comparison with Similar Compounds
4-Fluorothiophene-3-carboxylic acid can be compared with other fluorinated thiophene derivatives, such as:
2-Fluorothiophene-3-carboxylic Acid: Similar in structure but with the fluorine atom at the 2-position, affecting its reactivity and applications.
5-Fluorothiophene-2-carboxylic Acid: Another isomer with the fluorine atom at the 5-position, which may exhibit different chemical and biological properties.
Uniqueness: The unique positioning of the fluorine atom at the 4-position in this compound imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
4-fluorothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFFUSVAMHBQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356035 | |
Record name | 4-Fluorothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78071-32-6 | |
Record name | 4-Fluorothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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